molecular formula C14H15N3O2 B15352797 Benzyl-2-(cyanomethylene)piperazine-1-carboxylate (Mixture of Isomers)

Benzyl-2-(cyanomethylene)piperazine-1-carboxylate (Mixture of Isomers)

Cat. No.: B15352797
M. Wt: 257.29 g/mol
InChI Key: SBFZRHKXNIXHFQ-MLPAPPSSSA-N
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Description

Benzyl-2-(cyanomethylene)piperazine-1-carboxylate (Mixture of Isomers) is a chemical compound with the molecular formula C14H17N3O2. It is a mixture of isomers, meaning it contains different structural forms of the same molecular formula. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of benzyl chloride with piperazine-2-carboxylate in the presence of a cyanomethylene group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled environments to ensure the purity and consistency of the product. The production process may also include purification steps, such as recrystallization or chromatography, to obtain the desired isomer mixture.

Chemical Reactions Analysis

Types of Reactions: Benzyl-2-(cyanomethylene)piperazine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

  • Oxidation: The major products include carboxylic acids and ketones.

  • Reduction: The major products are amines and alcohols.

  • Substitution: The major products are substituted piperazines and benzyl derivatives.

Scientific Research Applications

Benzyl-2-(cyanomethylene)piperazine-1-carboxylate is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological processes and the development of new drugs.

  • Medicine: It is investigated for its potential therapeutic properties in treating various diseases.

  • Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Benzyl-2-(cyanomethylene)piperazine-1-carboxylate is compared with other similar compounds, such as benzylpiperazine and cyanomethylpiperazine. The uniqueness of this compound lies in its specific structural features and the resulting biological activity. Similar compounds may have different substituents or functional groups, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • Benzylpiperazine

  • Cyanomethylpiperazine

  • Piperazine-2-carboxylate derivatives

This detailed article provides an overview of Benzyl-2-(cyanomethylene)piperazine-1-carboxylate (Mixture of Isomers), covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

benzyl (2Z)-2-(cyanomethylidene)piperazine-1-carboxylate

InChI

InChI=1S/C14H15N3O2/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12/h1-6,16H,8-11H2/b13-6-

InChI Key

SBFZRHKXNIXHFQ-MLPAPPSSSA-N

Isomeric SMILES

C1CN(/C(=C\C#N)/CN1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C(=CC#N)CN1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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